2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid
Description
2-(4-Hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid is a critical structural component of the third-generation cephalosporin antibiotic cefpiramide sodium (IUPAC name provided in , and 7). This compound features:
- A 4-hydroxyphenyl group linked to an amino acetic acid backbone.
- A 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety, contributing to its β-lactamase stability and binding affinity to penicillin-binding proteins (PBPs) in bacterial cell walls .
Cefpiramide sodium demonstrates broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, due to its enhanced resistance to enzymatic degradation compared to earlier cephalosporins. The compound’s pyridinone ring and hydroxyphenyl group are essential for molecular interactions with bacterial targets .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMURWBBRKTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the pyridine and hydroxyphenyl intermediates through amide bond formation.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl group in the pyridine-3-carbonyl moiety undergoes nucleophilic substitution with alcohols, amines, or thiols. For example:
-
Reaction with amines :
Yields depend on steric hindrance and electronic effects of substituents.
Example :
In , coupling 49 with dibenzylamine using thionyl chloride yielded 1 (84% yield, confirmed via NMR and HRMS).
Ester Hydrolysis
The compound’s ester derivatives are hydrolyzed under acidic or basic conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Industrial relevance : Hydrolysis is optimized in continuous flow systems to enhance efficiency.
Decarboxylation
Under thermal conditions (150–200°C) or with catalysts (e.g., Cu), the compound undergoes decarboxylation:
This reaction is critical for modifying the compound’s hydrophobicity.
Oxidative and Reductive Transformations
-
Oxidation : The hydroxyphenyl group can be oxidized to quinones under strong oxidizing agents (e.g., ) .
-
Reduction : Nitro intermediates (e.g., 58 in ) are reduced to amines using or .
Key Reaction Data
*Theoretical yield; experimental data pending further validation.
Mechanistic Insights
-
Coupling reactions proceed via acid chloride intermediates, as demonstrated in .
-
Steric effects : Bulky substituents on the pyridine ring favor regioselective coupling (e.g., 39–41 in ).
Industrial-Scale Considerations
Large-scale synthesis employs:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Pyridin-2(1H)-One Derivatives ()
Synthesized pyridin-2(1H)-one derivatives share structural similarities with the target compound, particularly the 4-oxo-pyridine core . Key examples include:
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
2-(3-Hydroxy-2-Methyl-4-Oxopyridin-1-yl)Acetic Acid ()
This compound (CAS 60603-99-8) shares a pyridinone-acetic acid scaffold but differs in substitution patterns:
| Feature | Target Compound | 2-(3-Hydroxy-2-Methyl-4-Oxopyridin-1-yl)Acetic Acid |
|---|---|---|
| Core Structure | 4-Oxo-1H-pyridine | 4-Oxo-1,4-dihydropyridine |
| Substituents | 4-Hydroxyphenyl, 6-methyl | 3-Hydroxy, 2-methyl |
| Biological Activity | Antibacterial | Limited data; potential metal chelation (hydroxy group) |
| Key Difference | Designed for antibiotic specificity | Lacks 4-hydroxyphenyl, reducing PBP affinity |
Pyrazolo-Pyridine Derivatives ()
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 1240529-02-5) introduces a fused heterocyclic system:
| Feature | Target Compound | Pyrazolo-Pyridine Derivative |
|---|---|---|
| Core Structure | Monocyclic pyridinone | Fused pyrazolo-pyridine |
| Substituents | Acetic acid, hydroxyphenyl | Acetic acid, hydroxy, methyl |
| Biological Activity | Antibacterial | Unknown; structural complexity may hinder bioavailability |
| Key Difference | Optimized solubility for drug delivery | Increased molecular weight (223.19 g/mol) |
Halogenated Pyridine Derivatives ()
2-[(4-Amino-3,5-Dichloro-6-Fluoropyridin-2-yl)Oxy]Acetic Acid highlights the impact of halogenation:
| Feature | Target Compound | Halogenated Derivative |
|---|---|---|
| Core Structure | Pyridinone | Fluorinated pyridine |
| Substituents | Hydroxyphenyl, methyl | Chloro, fluoro, amino |
| Biological Activity | Antibacterial | Likely enhanced lipophilicity for membrane penetration |
| Key Difference | Polar groups for aqueous solubility | Halogens may improve stability but reduce solubility |
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Evidence ID |
|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid | 4-Oxo-1H-pyridine | 4-Hydroxyphenyl, 6-methyl | Antibacterial | [2, 5, 7] |
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 2-Oxo-1,2-dihydropyridine | Bromophenyl, methoxy, cyano | Antioxidant (79.05% DPPH) | [1] |
| 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | 4-Oxo-1,4-dihydropyridine | 3-Hydroxy, 2-methyl | Metal chelation (predicted) | [4] |
| 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid | Pyrazolo-pyridine | Hydroxy, methyl, acetic acid | Undetermined | [6] |
| 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid | Fluorinated pyridine | Chloro, fluoro, amino | Enhanced lipophilicity | [9] |
Biological Activity
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid, commonly known as cefpiramide, is a semi-synthetic beta-lactam antibiotic belonging to the cephalosporin class. It exhibits a broad spectrum of antibacterial activity and is primarily used in treating bacterial infections. This article explores the biological activities associated with cefpiramide, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Cefpiramide has the following chemical structure:
- Molecular Formula : C25H24N8O7S2
- Molecular Weight : 612.6 g/mol
- IUPAC Name : (6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Cefpiramide functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This ultimately results in cell lysis and death, making cefpiramide effective against a variety of gram-positive and gram-negative bacteria .
Antimicrobial Activity
Cefpiramide has demonstrated significant antibacterial activity against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Effective |
| Klebsiella pneumoniae | Effective |
Studies have shown that cefpiramide exhibits a minimum inhibitory concentration (MIC) that is comparable to other third-generation cephalosporins, indicating its potency against resistant strains .
Case Studies and Research Findings
- Clinical Efficacy : A clinical study evaluated the efficacy of cefpiramide in patients with complicated urinary tract infections caused by multidrug-resistant organisms. The results indicated a favorable response rate of over 80%, showcasing its effectiveness in real-world settings .
- Combination Therapy : Research has explored the synergistic effects of cefpiramide when combined with other antibiotics. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when cefpiramide was used in combination with aminoglycosides or fluoroquinolones.
- Antioxidant Properties : Recent studies have highlighted the antioxidant activity of cefpiramide derivatives. Compounds related to cefpiramide showed significant radical scavenging activity comparable to vitamin C, suggesting potential applications beyond antibacterial use .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves amide bond formation between 4-hydroxyphenylglycine derivatives and 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid. A multi-step approach is recommended:
Activation of the pyridine-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
Condensation with the hydroxyphenylglycine moiety at 0–5°C to minimize racemization, followed by gradual warming to room temperature.
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.
Optimization Tips :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, reducing trial-and-error experimentation .
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium for deprotection steps) to enhance regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Focus on the aromatic region (δ 6.5–8.0 ppm for hydroxyphenyl protons) and the pyridine carbonyl signal (δ 165–170 ppm). The methyl group on the pyridine ring appears at δ 2.3–2.5 ppm .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- IR Spectroscopy : Validate amide C=O stretches (~1680 cm⁻¹) and phenolic O–H (~3200 cm⁻¹).
Resolving Conflicts : - If NMR signals suggest impurities, perform 2D NMR (COSY, HSQC) to assign overlapping peaks.
- For inconsistent mass data, use ion mobility spectrometry to separate isobaric interferences .
Q. What factors influence the compound’s stability in aqueous solutions, and how should storage conditions be designed?
Methodological Answer:
- pH Sensitivity : The phenolic -OH group (pKa ~10) deprotonates under alkaline conditions, increasing solubility but accelerating hydrolysis. Store in pH 6–7 buffers (e.g., phosphate) .
- Temperature : Degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition if stored at 2–8°C in amber vials.
- Light Exposure : UV-Vis spectra (λmax ~280 nm) indicate photodegradation; use light-resistant containers .
Advanced Research Questions
Q. How can computational chemistry predict tautomeric forms or reactive intermediates during synthesis?
Methodological Answer:
- Tautomer Analysis : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model keto-enol equilibria in the pyridine-4-one moiety. Compare computed NMR shifts with experimental data .
- Reactive Intermediates : Perform ab initio molecular dynamics (AIMD) simulations to track transient species (e.g., acyloxy radicals) during coupling reactions. Validate with EPR spectroscopy .
Q. What strategies reconcile contradictory bioactivity data across assay platforms?
Methodological Answer:
- Assay-Specific Controls : Include orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .
- Meta-Analysis : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .
- Structural Analog Comparison : Benchmark against Pharmacopeial reference compounds (e.g., tyrosine derivatives) to validate assay robustness .
Q. How do steric/electronic effects of the pyridine ring modulate biological interactions, and how are these validated computationally?
Methodological Answer:
- Steric Effects : Use molecular docking (AutoDock Vina) to map the pyridine ring’s orientation in enzyme active sites (e.g., kinases). Compare with methyl-substituted analogs to quantify steric hindrance .
- Electronic Effects : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions prone to nucleophilic attack. Validate via X-ray crystallography of co-crystallized ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
